N-[(2,6-difluorophenyl)methyl]cyclobutanamine
Overview
Description
“N-[(2,6-difluorophenyl)methyl]cyclobutanamine” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound is similar to “N-[(2,6-difluorophenyl)methyl]cyclohexanamine” and “N-[(2,6-difluorophenyl)methyl]cyclooctanamine”, which are more commonly studied21.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “N-[(2,6-difluorophenyl)methyl]cyclobutanamine”. However, similar compounds such as “N-[(2,4-difluorophenyl)methyl]cyclobutanamine” have been studied in medicinal chemistry3.Molecular Structure Analysis
The molecular structure of “N-[(2,6-difluorophenyl)methyl]cyclobutanamine” is not readily available. However, similar compounds like “N-[(2,6-difluorophenyl)methyl]cyclooctanamine” and “N-[(2,6-difluorophenyl)methyl]cyclopentanamine” have been studied24.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-[(2,6-difluorophenyl)methyl]cyclobutanamine”. However, a study on the anaerobic aquatic degradation of a similar compound, “flumetsulam [N-(2,6-difluorophenyl)d-methyl[l,2,4ltriazolo[l,5-alpyrimidine-2-sul- fonamidel”, was found5.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(2,6-difluorophenyl)methyl]cyclobutanamine” are not readily available. However, similar compounds like “N-[(2,6-difluorophenyl)methyl]cyclooctanamine” and “N-[(2,6-difluorophenyl)methyl]cyclopentanamine” have been studied24.Safety And Hazards
The safety and hazards of “N-[(2,6-difluorophenyl)methyl]cyclobutanamine” are not known. However, a similar compound, “N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride”, has been classified as a flammable solid and skin irritant7.
Future Directions
There is limited information available on the future directions of research for “N-[(2,6-difluorophenyl)methyl]cyclobutanamine”. However, the compound could potentially be studied further for its chemical properties and potential applications in various fields8.
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-10-5-2-6-11(13)9(10)7-14-8-3-1-4-8/h2,5-6,8,14H,1,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQOOPOKZZVIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-difluorophenyl)methyl]cyclobutanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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